Cas no 888451-68-1 (ethyl 2-(2-{3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)acetate)

ethyl 2-(2-{3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)acetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(2-{3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)acetate
- ethyl 2-[[2-[[3-(2-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]acetate
- F1882-0225
- ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate
- AB00676986-01
- 888451-68-1
- ethyl 2-(2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)acetate
- AKOS024616968
-
- インチ: 1S/C22H19FN4O4S/c1-2-31-18(29)11-24-17(28)12-32-22-26-19-13-7-3-5-9-15(13)25-20(19)21(30)27(22)16-10-6-4-8-14(16)23/h3-10,25H,2,11-12H2,1H3,(H,24,28)
- InChIKey: DTUOWBPAKNKVIF-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)CNC(CSC1N(C2=CC=CC=C2F)C(=O)C2=C(N=1)C1=C(N2)C=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 454.11110444g/mol
- どういたいしつりょう: 454.11110444g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 32
- 回転可能化学結合数: 8
- 複雑さ: 766
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 129Ų
ethyl 2-(2-{3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1882-0225-1mg |
ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate |
888451-68-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1882-0225-4mg |
ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate |
888451-68-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1882-0225-15mg |
ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate |
888451-68-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1882-0225-2mg |
ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate |
888451-68-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1882-0225-100mg |
ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate |
888451-68-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1882-0225-3mg |
ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate |
888451-68-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1882-0225-50mg |
ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate |
888451-68-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1882-0225-30mg |
ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate |
888451-68-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1882-0225-75mg |
ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate |
888451-68-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1882-0225-40mg |
ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)acetate |
888451-68-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
ethyl 2-(2-{3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)acetate 関連文献
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
ethyl 2-(2-{3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)acetateに関する追加情報
Research Brief on Ethyl 2-(2-{3-(2-Fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamido)acetate (CAS: 888451-68-1)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of small molecule inhibitors targeting specific enzymatic pathways. Among these, ethyl 2-(2-{3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamido)acetate (CAS: 888451-68-1) has emerged as a compound of interest due to its potential therapeutic applications. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, mechanism of action, and biological activity.
The compound, with the systematic name ethyl 2-(2-{3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamido)acetate, belongs to a class of pyrimidoindole derivatives. These derivatives have garnered attention for their ability to modulate key cellular processes, including protein-protein interactions and enzyme inhibition. The presence of the 2-fluorophenyl moiety and the pyrimidoindole core in the structure suggests potential interactions with biological targets such as kinases or other signaling proteins.
Recent studies have explored the synthesis of this compound through multi-step organic reactions, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity. Analytical techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) have been employed to characterize the compound and confirm its structural integrity. These synthetic efforts are crucial for ensuring the reproducibility and scalability of the compound for further preclinical and clinical studies.
In vitro and in vivo studies have demonstrated the compound's biological activity, particularly in the context of cancer research. Preliminary data indicate that ethyl 2-(2-{3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamido)acetate exhibits inhibitory effects on specific kinase pathways involved in cell proliferation and survival. For instance, it has shown promising activity against certain tyrosine kinases, which are often dysregulated in various cancers. These findings suggest its potential as a lead compound for the development of novel anticancer agents.
Further investigations into the compound's pharmacokinetic and pharmacodynamic properties are underway to evaluate its bioavailability, metabolic stability, and toxicity profile. Understanding these aspects is essential for determining its suitability for therapeutic use. Additionally, structure-activity relationship (SAR) studies are being conducted to identify modifications that could enhance its efficacy and reduce potential side effects.
In conclusion, ethyl 2-(2-{3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamido)acetate represents a promising candidate in the field of medicinal chemistry. Its unique structural features and demonstrated biological activity warrant further exploration to unlock its full therapeutic potential. Continued research efforts will be critical in translating these findings into clinically relevant applications.
888451-68-1 (ethyl 2-(2-{3-(2-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)acetate) 関連製品
- 1206641-59-9(1-Methanesulfonyl-4-{4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethyl}piperazine)
- 1805147-64-1(5-(Chloromethyl)-2-(difluoromethyl)-4-methoxy-3-nitropyridine)
- 130318-80-8(5-(difluoromethoxy)-2-fluoropyridine)
- 1526882-82-5(2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 104997-49-1(Ethyl 2-bromoquinoline-4-carboxylate)
- 2227772-63-4(rac-(1R,2R)-2-(5-fluoropyridin-2-yl)cyclopropylmethanamine)
- 536718-76-0(8-{2-(diethylamino)ethylamino}-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1805592-85-1(Ethyl 6-bromo-2-cyano-3-formylphenylacetate)
- 2098077-42-8(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde)
- 3558-64-3(Pyrylium, 4-(4-methylphenyl)-2,6-diphenyl-, perchlorate)




